Receptor Subtype Selectivity Profile: JMV 176 vs. JMV 170 (CCK-B Agonist)
JMV 176 exhibits high-affinity binding to the CCK1 receptor (Ki = 0.32 nM) and substantially lower affinity for the CCK2 receptor (Ki = 1,000 nM), resulting in a >3,000-fold selectivity for CCK1 over CCK2 [1]. In stark contrast, the CCK analog JMV 170 demonstrates a clear preference for the CCK-B (CCK2) receptor, binding with a 10-fold higher affinity than to the CCK-A (CCK1) receptor . This functional difference dictates their divergent use in research: JMV 176 is suited for studies where peripheral CCK1 receptor activity is paramount, while JMV 170 is used to probe central CCK2 receptor function .
| Evidence Dimension | CCK1 vs. CCK2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | CCK1 Ki = 0.32 nM; CCK2 Ki = 1,000 nM |
| Comparator Or Baseline | JMV 170: CCK-B (CCK2) receptor affinity is 10-fold higher than for CCK-A (CCK1) receptor |
| Quantified Difference | JMV 176: >3,000-fold selective for CCK1 over CCK2; JMV 170: 10-fold selective for CCK2 over CCK1 |
| Conditions | Radioligand displacement assays using [125I]-BH-JMV-179 for CCK1 and [125I]BH-(Thr,-Nle)-CCK-9 for CCK2 in COS7 cells expressing human receptors [1] |
Why This Matters
For experiments requiring selective modulation of peripheral CCK1 receptors (e.g., pancreatic function, gallbladder contraction) without confounding effects on central CCK2 receptors, JMV 176's >3,000-fold selectivity is a critical differentiator that JMV 170 cannot provide.
- [1] BindingDB. Affinity Data for BDBM50360276 (JMV 176) at CCK1 and CCK2 receptors. Data curated from ChEMBL. View Source
